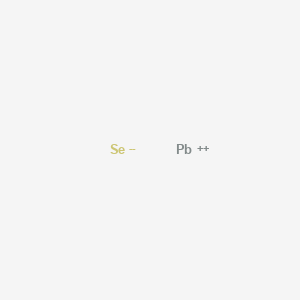

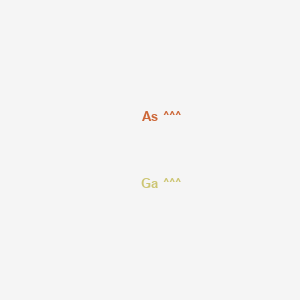

Lead(2+);selenium(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lead(2+);selenium(2-), also known as lead selenide, is a chemical compound with the formula PbSe. It is a semiconductor material that forms cubic crystals of the sodium chloride structure. Lead selenide has a direct bandgap of 0.27 electron volts at room temperature, making it a valuable material for infrared detection and thermal imaging applications . The mineral clausthalite is a naturally occurring form of lead selenide .

準備方法

Lead selenide can be synthesized through various methods, including:

Direct Reaction: Lead selenide can be formed by the direct reaction between lead and selenium at high temperatures.

Chemical Vapor Deposition: This method involves the reaction of lead and selenium vapors to form lead selenide on a substrate.

Solvothermal Synthesis: This method involves the reaction of lead and selenium precursors in a solvent at high temperatures and pressures.

In industrial production, lead selenide is often produced by the direct reaction method due to its simplicity and cost-effectiveness .

化学反応の分析

Lead selenide undergoes various chemical reactions, including:

Oxidation: Lead selenide can be oxidized to form lead oxide and selenium dioxide.

Substitution: Lead selenide can undergo substitution reactions where selenium is replaced by other chalcogens such as sulfur or tellurium.

Common reagents used in these reactions include oxygen for oxidation, hydrogen gas for reduction, and other chalcogen compounds for substitution reactions. The major products formed from these reactions include lead oxide, selenium dioxide, and substituted lead chalcogenides .

科学的研究の応用

Lead selenide has numerous scientific research applications, including:

Infrared Detectors: Lead selenide is widely used in infrared detectors for thermal imaging and spectroscopy due to its sensitivity to infrared radiation

Photoconductors: Lead selenide is used as a photoconductor material, where its conductivity changes in response to incident photons.

Biomedical Applications: Lead selenide nanoparticles are being explored for use in biomedical imaging and drug delivery systems due to their unique optical properties.

Environmental Monitoring: Lead selenide sensors are used for detecting pollutants and monitoring environmental conditions.

作用機序

The mechanism by which lead selenide exerts its effects is primarily based on its semiconductor properties. When photons are incident on lead selenide, they promote electrons from the valence band to the conduction band, resulting in a change in conductivity . This property is utilized in infrared detectors and photoconductors. Additionally, lead selenide nanoparticles can interact with biological molecules, making them useful for biomedical applications .

類似化合物との比較

Lead selenide is similar to other lead chalcogenides such as lead sulfide (PbS) and lead telluride (PbTe). lead selenide has a unique combination of properties that make it particularly suitable for infrared detection:

Lead Sulfide (PbS): Lead sulfide has a narrower bandgap compared to lead selenide, making it less sensitive to infrared radiation.

Lead Telluride (PbTe): Lead telluride has a similar bandgap to lead selenide but is less stable at high temperatures.

Other similar compounds include mercury selenide (HgSe) and zinc selenide (ZnSe), which also have applications in infrared detection and photoconductors .

Lead selenide’s unique combination of a direct bandgap, high sensitivity to infrared radiation, and stability at room temperature make it a valuable material for various scientific and industrial applications .

特性

IUPAC Name |

lead(2+);selenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb.Se/q+2;-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGGDCHDBVLBAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbSe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433220 |

Source

|

| Record name | Lead selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12069-00-0 |

Source

|

| Record name | Lead selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)